![molecular formula C16H15ClN2O3S B2383995 N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride CAS No. 2034301-83-0](/img/structure/B2383995.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The synthesis of related thiazole compounds and their properties, such as in the case of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, has been a subject of research. These compounds are explored for their chemical, spectroscopic, and electrochemical properties (M. F. Utinan et al., 1991).
- Another study synthesized novel quinoline derivatives integrated with benzofuran and benzothiazole units, demonstrating their fluorescence in various solvents. These compounds are of interest for their potential applications in fluorescent probes (Y. Bodke et al., 2013).
Corrosion Inhibition
- Thiazole derivatives have been evaluated for their use as corrosion inhibitors. For instance, benzothiazole derivatives demonstrated effective corrosion inhibition for steel in acidic environments, highlighting their potential in industrial applications (M. Yadav et al., 2015).
Photophysical Applications
- Research into novel V-shaped molecules based on benzothiazole units has shown potential applications in security inks, leveraging their morphological-dependent fluorochromism and solid-state emission properties (Xiao-lin Lu & M. Xia, 2016).
Antimicrobial and Antiproliferative Properties
- Benzothiazole compounds have been studied for their antimicrobial and antiproliferative properties. Schiff bases derived from 1,3,4-thiadiazole showed significant antimicrobial and DNA protective abilities, with potential applications in cancer therapy (M. Gür et al., 2020).
Other Applications
- Novel thiazole compounds have been synthesized for various applications, including as plant growth regulators and antifungal agents. These studies contribute to the diverse range of applications for thiazole-based compounds in agriculture and pharmaceuticals (Haibo Yu et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized via pd-catalyzed arylation , which suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been shown to modulate atp-binding cassette transporters , which are involved in numerous biochemical pathways, including drug transport and resistance, lipid transport, and the regulation of ion channels.
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells , suggesting that this compound might have similar effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S.ClH/c1-9-5-12(10(2)21-9)13-7-22-16(18-13)17-11-3-4-14-15(6-11)20-8-19-14;/h3-7H,8H2,1-2H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGXSLVHGUCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

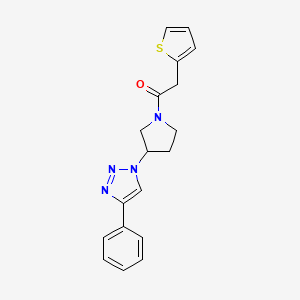
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
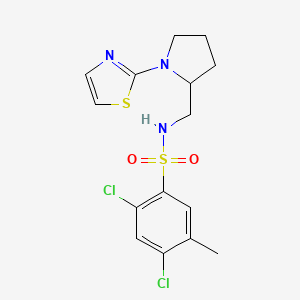
![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
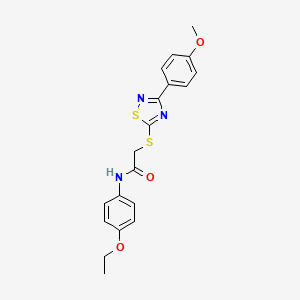
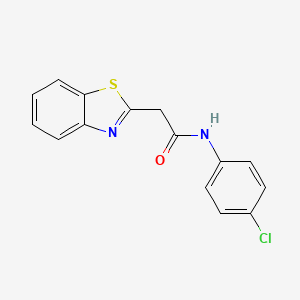
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)
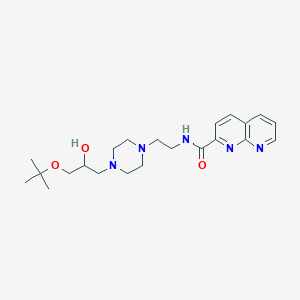
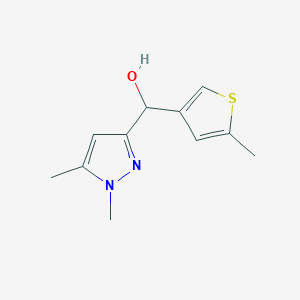
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)